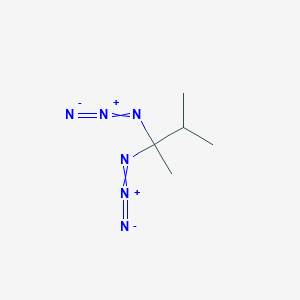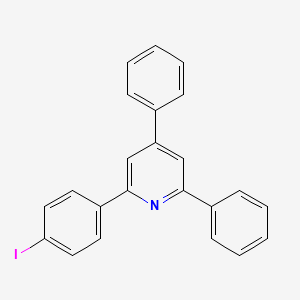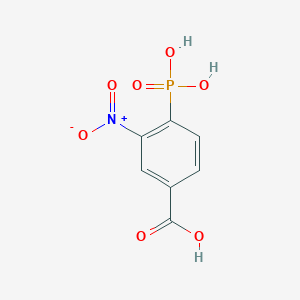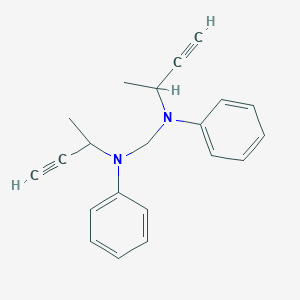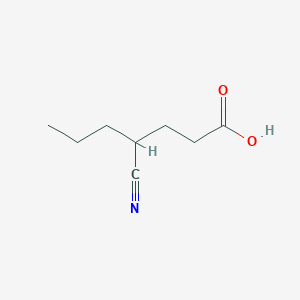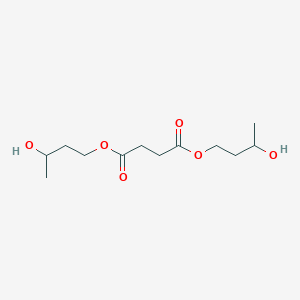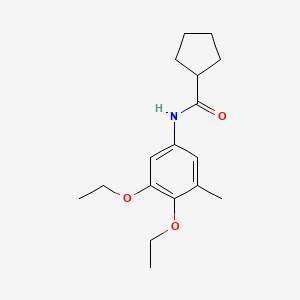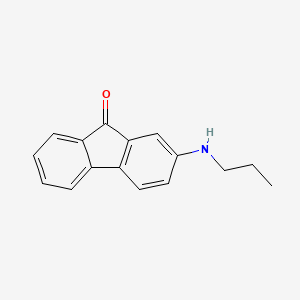
4,4'-(Ethane-1,2-diyl)di(benzene-1-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) is an organic compound characterized by the presence of two benzene rings connected by an ethane bridge, each ring bearing a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) typically involves the reaction of benzene-1-thiol with ethane-1,2-dithiol. One common method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) involves its interaction with various molecular targets and pathways. The thiol groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can participate in redox reactions, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-dithiol: Similar structure but with adjacent thiol groups on a single benzene ring.
Ethane-1,2-dithiol: Contains two thiol groups on an ethane backbone.
Benzene-1,4-dithiol: Thiol groups are positioned para to each other on the benzene ring.
Uniqueness
4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) is unique due to its ethane bridge connecting two benzene rings, each with a thiol group. This structure provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
92266-98-3 |
|---|---|
Formule moléculaire |
C14H14S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-[2-(4-sulfanylphenyl)ethyl]benzenethiol |
InChI |
InChI=1S/C14H14S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2 |
Clé InChI |
ROCVXEQKCOWTAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC=C(C=C2)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)

![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)


